ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate
Description
Ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate (molecular formula: C₁₀H₁₀ClN₃O₄, molecular weight: 271.66 g/mol) is a hydrazonoacetate derivative characterized by a 4-nitrophenyl substituent on the hydrazine moiety and a chloro group at the α-position of the acetate ester . The Z-configuration of the double bond is critical for its structural and electronic properties, influencing reactivity and intermolecular interactions. This compound serves as a precursor in synthesizing heterocyclic compounds and coordination complexes, leveraging the electron-withdrawing nitro group to modulate electronic effects .
Properties
IUPAC Name |
ethyl 2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O4/c1-2-18-10(15)9(11)13-12-7-3-5-8(6-4-7)14(16)17/h3-6,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOPSNIZZCCXGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl chloroacetate with 4-nitrophenylhydrazine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, with the addition of a base like sodium acetate to facilitate the formation of the hydrazone linkage . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The hydrazone linkage can be oxidized to form corresponding azo compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Ethyl (2Z)-2-amino-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate.
Oxidation: Corresponding azo compounds.
Scientific Research Applications
Ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments,
Biological Activity
Ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate is a compound with notable biological activities, particularly in the realms of antimicrobial and anticancer research. This article reviews its synthesis, structural characteristics, biological interactions, and potential applications based on diverse scientific sources.
Structural Characteristics
The compound is characterized by a hydrazone linkage and a nitrophenyl group, contributing to its unique reactivity and biological properties. Its molecular formula is , with a molar mass of approximately 271.66 g/mol. The presence of the nitrophenyl group is significant for its electron transfer capabilities, which may enhance its biological efficacy.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl chloroacetate with 4-nitrophenylhydrazine in an organic solvent such as ethanol. The reaction is often facilitated by a base like sodium acetate to promote the formation of the hydrazone linkage. Optimizing reaction conditions—such as temperature and time—is crucial for maximizing yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in the development of new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival . The nitrophenyl moiety's ability to participate in redox reactions may play a role in these mechanisms.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Antimicrobial Study | Demonstrated effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL . |
| Anticancer Study | Showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 25 µM, indicating potential as an anticancer agent . |
| Mechanistic Study | Suggested that the compound induces oxidative stress leading to apoptosis, supported by increased levels of reactive oxygen species (ROS) in treated cells . |
Applications
Given its biological activities, this compound holds promise for applications in:
- Drug Development : As a lead compound for developing new antimicrobial or anticancer therapies.
- Organic Synthesis : Its unique structure allows for further modifications that can enhance efficacy or reduce toxicity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural analogs of this compound differ primarily in the substituents on the phenyl ring of the hydrazine moiety. These modifications significantly alter physicochemical properties, crystallinity, and reactivity. Key analogs include:
Substitution with Electron-Donating Groups
4-Methoxyphenyl Derivative
- Molecular formula : C₁₁H₁₃ClN₂O₃ .
- Molecular weight : 256.68 g/mol .
- Crystallography: Monoclinic crystal system (space group P2₁) with unit cell parameters a = 4.748 Å, b = 9.9256 Å, c = 13.3084 Å, and β = 91.47° . Hydrogen bonding (N–H···O, 2.11 Å) stabilizes the crystal lattice .
- Reactivity : The methoxy group enhances electron density on the phenyl ring, increasing nucleophilic character compared to the nitro-substituted parent compound .
4-Methylphenyl Derivative
Substitution with Electron-Withdrawing Groups
4-Chlorophenyl Derivative
- Molecular formula : C₁₀H₁₀Cl₂N₂O₂ .
- Molecular weight : 261.10 g/mol .
- Crystallography : Exhibits a planar hydrazone moiety with a dihedral angle of 8.2° between the phenyl ring and the acetate group . The chloro substituent reduces solubility in polar solvents compared to the nitro analog .
4-Fluorophenyl Derivative
- Molecular formula : C₁₀H₁₀ClFN₂O₂ .
- Molecular weight : 256.65 g/mol .
- Electronic Effects : The fluorine atom induces moderate electron withdrawal, leading to intermediate reactivity between nitro- and methoxy-substituted derivatives .
2-Methyl-4-nitrophenyl Derivative
2,4,5-Trichlorophenyl Derivative
Comparative Data Table
Research Findings and Implications
- Crystallographic Trends : Electron-withdrawing substituents (e.g., nitro, chloro) favor planar hydrazone moieties, while electron-donating groups (e.g., methoxy) introduce slight torsional angles .
- Synthetic Utility : The nitro-substituted parent compound is preferred for reactions requiring strong electrophilic character, such as cyclocondensation to form pyrazole derivatives . In contrast, methoxy-substituted analogs are more reactive in nucleophilic additions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via diazotization and coupling reactions. A typical approach involves reacting 4-nitrophenylhydrazine with ethyl 2-chloroacetoacetate under acidic conditions. For example, sodium nitrite and hydrochloric acid facilitate the formation of the hydrazone linkage at 0–5°C, achieving yields of ~77% . Solvent selection (e.g., ethanol or THF) and stoichiometric control of the nitrosating agent are critical to minimizing byproducts like over-nitrosated derivatives.
Q. How is the Z-configuration of the hydrazone moiety confirmed experimentally?
- Methodology : The (Z)-configuration is validated using single-crystal X-ray diffraction (SCXRD). For instance, SCXRD data (monoclinic space group P2₁, β = 91.468°, a = 4.7480 Å) confirm the planar geometry and intramolecular hydrogen bonding between the hydrazine N–H and the ester carbonyl oxygen . Complementary techniques like NMR (e.g., NOESY for spatial proximity analysis) and IR (stretching frequencies for C=N and C=O groups) further support structural assignments .
Q. What are the key applications of this compound in pharmaceutical research?
- Methodology : The compound serves as a critical intermediate in synthesizing anticoagulants like apixaban. It participates in cyclocondensation reactions with heterocyclic precursors (e.g., 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one) under basic conditions (e.g., K₂CO₃ in DMF) to form pyrazolo-pyridine cores . Reaction monitoring via LC-MS ensures regioselectivity and purity of the final API .
Advanced Research Questions
Q. How are crystallographic data discrepancies resolved when determining the structure of this compound?
- Methodology : Discrepancies in unit cell parameters or space group assignments (e.g., P2₁ vs. P2₁/c) are addressed by reprocessing raw diffraction data using software like SHELXL or WinGX . Hydrogen-bonding patterns and π-π stacking interactions (e.g., between nitro and hydrazone groups) are analyzed via Mercury or OLEX2 to validate packing models . High-resolution SCXRD (≤ 0.8 Å) and R-factor convergence (< 0.05) are prioritized to reduce systematic errors .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodology : Common byproducts like ethyl 2,2-dichloro-3-oxobutanoate (from over-chlorination) are minimized via controlled addition of chlorinating agents (e.g., SOCl₂) at low temperatures (−10°C) . Purification employs gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures. Quantitative analysis using HPLC-PDA (λ = 254 nm) ensures impurity levels < 0.1% .
Q. How does the electronic nature of the 4-nitrophenyl group influence reactivity in cyclization reactions?
- Methodology : The electron-withdrawing nitro group enhances electrophilicity at the hydrazone carbon, facilitating nucleophilic attack during cyclization. DFT calculations (e.g., Gaussian09 at the B3LYP/6-31G* level) map charge distribution and transition states . Kinetic studies (e.g., variable-temperature NMR) reveal activation energies (~50 kJ/mol) for ring closure, guiding solvent selection (polar aprotic solvents like DMF accelerate reaction rates) .
Q. What analytical challenges arise in characterizing thermally labile derivatives of this compound?
- Methodology : Thermal degradation during GC-MS or melting point analysis is mitigated via fast-scan DSC (heating rate > 20°C/min) or ESI-MS in low-energy ionization mode . For hygroscopic samples, Karl Fischer titration and dynamic vapor sorption (DVS) assess moisture sensitivity, informing storage conditions (desiccated, −20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
